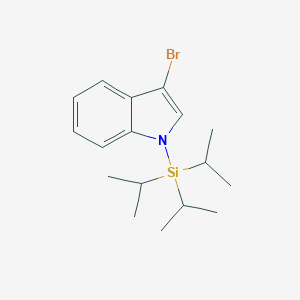

3-Bromo-1-(triisopropylsilyl)indole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-bromoindol-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNSi/c1-12(2)20(13(3)4,14(5)6)19-11-16(18)15-9-7-8-10-17(15)19/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELAHBNAGHGPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451073 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148249-36-9 | |

| Record name | 3-Bromo-1-(triisopropylsilyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-1-(triisopropylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-(triisopropylsilyl)indole is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science. The introduction of the bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen serves a dual purpose: it enhances the solubility and stability of the indole ring and, more importantly, it directs regioselective functionalization. Specifically, the TIPS group facilitates subsequent reactions, such as metal-halogen exchange, at the C3 position, which would otherwise be challenging to achieve selectively. This guide provides a comprehensive overview of the chemical and physical properties, detailed synthetic and reaction protocols, and spectroscopic data for this compound, serving as a critical resource for its effective utilization in complex organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid under standard conditions.[1][2][3][4] Its key physical and chemical properties are summarized in the table below. The triisopropylsilyl group imparts significant steric bulk and lipophilicity to the molecule, rendering it highly soluble in many common organic solvents. It is noted to be sensitive to air, heat, and light, necessitating proper storage and handling conditions.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆BrNSi | [1][2] |

| Molecular Weight | 352.39 g/mol | [1][2] |

| CAS Number | 148249-36-9 | [1] |

| Appearance | White to almost white powder/crystal | [1][2][4] |

| Melting Point | 63 - 66 °C | [2] |

| Purity | ≥ 95.0% (by GC) | [1][4] |

| Storage Conditions | Store at ≤ -4 °C, under an inert atmosphere | [2] |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and hexanes. |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Characteristics |

| ¹H NMR | The proton spectrum is expected to show characteristic signals for the triisopropylsilyl group, likely a multiplet or two separate signals (a septet and a doublet) around 1.0-1.6 ppm integrating to 21 protons (3 x CH and 18 x CH₃). The indole protons will appear in the aromatic region (approx. 7.0-7.8 ppm). The C2-H proton is anticipated to be a singlet around 7.2-7.4 ppm. The protons on the benzene ring will appear as multiplets in the range of 7.1-7.7 ppm. |

| ¹³C NMR | The carbon spectrum will show signals for the TIPS group in the aliphatic region (approx. 10-20 ppm). The indole carbons will resonate in the aromatic region. The brominated C3 carbon is expected to appear at a relatively low field, around 90-95 ppm. The C2 carbon should be in the range of 128-132 ppm. Other indole carbon signals will be present between 110 and 140 ppm. |

| Infrared (IR) | The IR spectrum is expected to show strong C-H stretching vibrations from the alkyl groups of the TIPS moiety just below 3000 cm⁻¹. Aromatic C-H stretching may be observed just above 3000 cm⁻¹. Characteristic aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region. Strong Si-C and Si-N vibrations are also expected, typically in the fingerprint region below 1300 cm⁻¹. A C-Br stretching frequency is expected in the lower frequency region of the fingerprint region (typically 500-650 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum under electron ionization (EI) should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns would involve the loss of an isopropyl group (M-43) or the entire triisopropylsilyl group. Fragmentation of the indole ring is also expected. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a one-pot or two-step procedure starting from indole. The indole nitrogen is first deprotonated and then protected with a triisopropylsilyl group, followed by regioselective bromination at the C3 position. The following protocol is adapted from a reliable procedure for a similar silylated indole.

Materials:

-

Indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride (TIPSCl)

-

N-Bromosuccinimide (NBS)

-

Anhydrous hexanes

-

Pyridine

-

Celite

-

Silica gel for column chromatography

Procedure:

-

Preparation: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is charged with indole and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-BuLi in hexanes is added dropwise via syringe. The mixture is then warmed to -10 °C and stirred for 15 minutes before being cooled back down to -50 °C.

-

Silylation: A solution of triisopropylsilyl chloride in anhydrous THF is added dropwise to the reaction mixture. The temperature is raised to 0 °C and the reaction is stirred for 3 hours.

-

Bromination: The reaction mixture is then cooled back down to -78 °C. Freshly recrystallized N-bromosuccinimide is added in one portion. The resulting mixture is stirred in the dark at -78 °C for 2 hours and then allowed to warm to room temperature.

-

Work-up: Anhydrous hexanes and a small amount of pyridine are added to the reaction mixture. The resulting suspension is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash chromatography on silica gel using hexanes as the eluent to afford this compound as a solid.

Halogen-Metal Exchange and Electrophilic Quench

A key application of this compound is its use in generating a 3-lithioindole species, which can then be trapped with a variety of electrophiles to introduce functionality at the C3 position.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyllithium (t-BuLi) in pentane

-

Electrophile (e.g., an alkyl halide, aldehyde, ketone, or carbon dioxide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet is charged with this compound and anhydrous THF.

-

Lithiation: The mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of tert-butyllithium in pentane is added slowly via syringe. The reaction mixture is stirred at -78 °C for 30-60 minutes, during which a color change is typically observed.

-

Electrophilic Quench: The desired electrophile is then added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for a specified time (typically 1-3 hours) before being allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash chromatography on silica gel to yield the 3-substituted-1-(triisopropylsilyl)indole. The silyl protecting group can be subsequently removed under standard conditions (e.g., using a fluoride source like TBAF) if desired.

Mandatory Visualizations

Caption: Synthetic pathway to this compound.

References

An In-depth Technical Guide to 3-Bromo-1-(triisopropylsilyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-(triisopropylsilyl)indole is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. The introduction of the bulky triisopropylsilyl (TIPS) protecting group at the indole nitrogen enhances the compound's stability and solubility in organic solvents, while the bromine atom at the 3-position provides a reactive handle for a wide array of chemical transformations. This technical guide details the structure, properties, synthesis, and reactivity of this compound, providing a valuable resource for its application in the development of novel therapeutics and complex organic molecules.

Chemical Structure and Properties

This compound is characterized by an indole core, a heterocyclic aromatic compound, substituted with a bromine atom at the C3 position and a triisopropylsilyl (TIPS) group on the nitrogen atom. The TIPS group serves as a sterically demanding protecting group, which can direct reactions to other positions of the indole ring and prevent unwanted side reactions at the nitrogen.[1]

General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 148249-36-9 | [1][2] |

| Molecular Formula | C17H26BrNSi | [1][2] |

| Molecular Weight | 352.39 g/mol | [1][2] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 63 - 66 °C | [1] |

| Purity | ≥ 95% (GC) | [1][2] |

| Solubility | Soluble in various organic solvents | [1] |

| Storage Conditions | Store at ≤ -4 °C, under inert gas, protected from light, air, and heat | [1][3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a one-pot, two-step process starting from indole. The workflow for this synthesis is outlined below.

Experimental Protocol for Synthesis

This protocol is adapted from a similar procedure for the synthesis of 3-bromo-1-(tert-butyldimethylsilyl)indole.[5][6]

Materials:

-

Indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropylsilyl chloride ((iPr)3SiCl)

-

N-Bromosuccinimide (NBS), freshly crystallized

-

Hexane

-

Pyridine

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of n-BuLi in hexane.

-

Allow the reaction mixture to warm to -10 °C and stir for 15 minutes.

-

Cool the mixture to -50 °C and add a solution of triisopropylsilyl chloride in THF dropwise.

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Cool the reaction to -78 °C and add freshly crystallized N-bromosuccinimide in one portion.

-

After stirring for 2 hours at -78 °C, allow the temperature to rise to room temperature (25 °C).

-

Add hexane and a small amount of pyridine to the reaction mixture.

-

Filter the resulting suspension through a pad of Celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash chromatography on silica gel using hexane as the eluent to afford this compound.

Reactivity and Applications in Drug Development

The bromine atom at the 3-position of this compound is the key to its synthetic utility. It readily undergoes halogen-lithium exchange to form the corresponding 3-lithioindole species, which is a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This reactivity is central to the synthesis of a wide variety of 3-substituted indoles, a common scaffold in many natural products and pharmaceutical agents.[1][7][8]

The indole moiety itself is a privileged structure in medicinal chemistry, appearing in drugs for a range of conditions including cancer, hypertension, and migraines.[7][8] The ability to functionalize the 3-position of the indole ring is crucial for tuning the biological activity of these molecules.

Experimental Protocol for Halogen-Lithium Exchange and Alkylation

This protocol is based on the reaction of a similar silylated bromoindole.[5][9]

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexane/pentane

-

Alkyl halide (e.g., ethyl iodide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium or tert-butyllithium dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Add the desired electrophile (e.g., ethyl iodide) to the reaction mixture.

-

Allow the reaction to proceed at -78 °C and then warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the 3-substituted-1-(triisopropylsilyl)indole.

Spectroscopic Data

Reference 1H and 13C NMR Data for 3-bromo-1-(tert-butyldimethylsilyl)indole: [5]

| Nucleus | Chemical Shift (δ, ppm) |

| 1H NMR (300 MHz, CDCl3) | 0.60 (s, 6 H), 0.93 (s, 9 H), 7.17 (s, 1 H), 7.20 (m, 2 H), 7.48 (m, 1 H), 7.54 (m, 1 H) |

| 13C NMR (75 MHz, CDCl3) | -4.0 (CH3Si), 19.3 [C(CH3)3], 26.2 [C(CH3)3], 93.6 (C-3), 114.0 (C-7), 119.1 (C-4), 120.5 (C-5), 122.5 (C-6), 129.6 (C-2), 129.8 (C-3a), 140.2 (C-7a) |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its stability, coupled with the reactivity of the C-Br bond, allows for the straightforward introduction of a wide range of functional groups at the 3-position of the indole nucleus. This capability is of paramount importance in the field of drug discovery and development, where the indole scaffold is a common feature in biologically active molecules. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this important synthetic intermediate in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. bio-fount.com [bio-fount.com]

- 4. This compound | 148249-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 3-Bromo-1-(triisopropylsilyl)indole (CAS No. 148249-36-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-(triisopropylsilyl)indole, a key intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its reactivity, particularly in the formation of 3-substituted indoles. A significant focus is placed on its application as a versatile building block in the development of complex molecules and potential drug candidates. This guide is intended to be a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug discovery, offering both practical experimental procedures and insights into the compound's synthetic utility.

Introduction

This compound, with the CAS number 148249-36-9, is a protected indole derivative that has gained prominence as a versatile building block in organic synthesis.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic placement of a bromine atom at the 3-position and a bulky triisopropylsilyl (TIPS) protecting group on the indole nitrogen provides a unique combination of stability and reactivity.

The TIPS group offers steric protection to the otherwise reactive N-H bond and enhances the solubility of the indole in organic solvents. More importantly, it directs lithiation to the 3-position, allowing for subsequent functionalization. The bromine atom at the 3-position serves as a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and lithium-halogen exchange. This dual functionality makes this compound a highly valuable precursor for the synthesis of complex, multi-substituted indole derivatives, which are of significant interest in drug discovery and materials science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 148249-36-9 | [1] |

| Molecular Formula | C₁₇H₂₆BrNSi | [1][2] |

| Molecular Weight | 352.39 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 63-66 °C | [1] |

| Purity | ≥ 95% (GC) | [1][2] |

| Storage Conditions | Store at ≤ -4 °C under an inert atmosphere. Sensitive to light, air, and heat. | [2] |

Experimental Protocols

Synthesis of this compound

The following is a representative one-pot procedure for the synthesis of this compound from indole. This method involves the in-situ protection of the indole nitrogen with a triisopropylsilyl group, followed by regioselective bromination at the 3-position.

Materials:

-

Indole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride (TIPSCl)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add triisopropylsilyl chloride dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture back down to -78 °C.

-

Add N-bromosuccinimide in one portion.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with hexanes or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from the reactivity of the C-Br bond at the 3-position. This allows for the introduction of a wide array of substituents to the indole core.

Lithium-Halogen Exchange and Subsequent Electrophilic Quench

One of the most powerful applications of this compound is its use in lithium-halogen exchange reactions. Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures generates the corresponding 3-lithio-1-(triisopropylsilyl)indole. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 3-position.

The general workflow for this transformation is depicted in the following diagram:

Caption: Synthetic workflow for 3-substitution of indoles.

The table below summarizes the yields of various 3-substituted indoles prepared from this compound via this lithium-halogen exchange and electrophilic quench strategy.

| Electrophile (E+) | Product (after deprotection) | Yield (%) |

| Alkyl Halide (R-X) | 3-Alkylindole | Moderate to Good |

| Aldehyde/Ketone (RCHO/RCOR') | 3-(Hydroxyalkyl)indole | Good |

| Carbon Dioxide (CO₂) | Indole-3-carboxylic acid | Good |

| N,N-Dimethylformamide (DMF) | Indole-3-carboxaldehyde | Good |

| Acyl Chloride (RCOCl) | 3-Acylindole | Moderate |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is also amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex indole derivatives.

The general scheme for a Suzuki-Miyaura cross-coupling reaction is shown below:

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Applications in Drug Discovery and Natural Product Synthesis

The indole nucleus is a cornerstone in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic system. The ability to precisely functionalize the indole ring at the 3-position is crucial for modulating the pharmacological activity of these molecules. This compound serves as a key starting material in the synthesis of various biologically active compounds, including potential anticancer, anti-inflammatory, and antiviral agents.[3]

Its utility has been demonstrated in the total synthesis of complex natural products, where the controlled introduction of substituents on the indole core is a critical step. The robust and predictable reactivity of this compound makes it an invaluable tool for medicinal chemists in the construction of compound libraries for high-throughput screening and lead optimization.

Conclusion

This compound is a strategically important synthetic intermediate for researchers in organic and medicinal chemistry. Its well-defined reactivity, commercial availability, and the straightforward protocols for its use make it an essential tool for the synthesis of a wide range of 3-substituted indoles. The applications of this compound are continually expanding, and it is expected to remain a key building block in the development of novel pharmaceuticals and functional materials.

References

Synthesis Pathway for 3-Bromo-1-(triisopropylsilyl)indole: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis of 3-Bromo-1-(triisopropylsilyl)indole. This key intermediate is valuable in organic synthesis, particularly for the functionalization of the indole scaffold.

Physicochemical Data

A summary of the key quantitative data for the final product is presented below for easy reference.

| Property | Value |

| CAS Number | 148249-36-9 |

| Molecular Formula | C₁₇H₂₆BrNSi |

| Molecular Weight | 352.38 g/mol [1] |

| Appearance | White to almost white powder or crystal[2][3] |

| Melting Point | 63-66 °C[3] |

| Purity | >95.0% (GC)[2][3] |

Synthesis Pathway

The most efficient and high-yielding synthesis of this compound is achieved through a one-pot reaction.[4] This procedure involves the initial deprotonation of indole, followed by N-silylation with triisopropylsilyl chloride, and subsequent regioselective bromination at the C3 position using N-bromosuccinimide (NBS). The bulky triisopropylsilyl (TIPS) group on the indole nitrogen directs the bromination to the 3-position.[5]

Caption: One-pot synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from the literature for the one-pot synthesis of this compound.[4]

Materials:

-

Indole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride (TIPSCl)

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Pyridine

-

Celite

-

Silica gel for chromatography

Procedure:

-

Indole Deprotonation and Silylation:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add indole (1.0 eq).

-

Dissolve the indole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the stirred solution. Maintain the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes.

-

Add triisopropylsilyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Bromination:

-

Cool the solution containing 1-(triisopropylsilyl)indole back down to -78 °C.

-

In a separate flask, dissolve freshly recrystallized N-bromosuccinimide (1.1 eq) in anhydrous THF.

-

Add the NBS solution dropwise to the cooled indole solution. The reaction should be protected from light.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Add hexane and a small amount of pyridine.

-

Filter the resulting suspension through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

The crude residue is then purified by flash chromatography on silica gel using 100% hexane as the eluent to afford this compound. A reported yield for a similar one-pot reaction is 97%.[4]

-

Note: It is crucial to perform the purification step promptly after work-up to prevent the decomposition of the product.[6] The pure product should be stored under an inert atmosphere at low temperatures.[6]

Logical Workflow of the Synthesis

The synthesis follows a logical progression of protecting the reactive N-H of the indole, which then allows for the selective functionalization at the electron-rich C3 position.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. This compound CAS#: 148249-36-9 [amp.chemicalbook.com]

- 2. This compound | 148249-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 148249-36-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Triisopropylsilyl (TIPS) Group: A Robust Guardian in Modern Indole Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, driving continuous innovation in synthetic methodologies. The inherent reactivity of the indole N-H bond, however, often necessitates the use of protecting groups to achieve desired selectivity and reactivity in complex synthetic sequences. Among the arsenal of available protecting groups, the triisopropylsilyl (TIPS) group has emerged as a particularly robust and versatile tool for indole chemistry. Its significant steric bulk provides exceptional stability under a wide range of reaction conditions, while its clean and efficient removal under fluoride-mediated protocols makes it an attractive choice for multi-step syntheses. This technical guide provides a comprehensive overview of the role of the TIPS protecting group in indole synthesis, detailing its application, introduction, removal, and impact on key synthetic transformations.

Core Advantages of the TIPS Protecting Group

The utility of the TIPS group in indole synthesis stems from several key characteristics:

-

Steric Hindrance and Stability: The three bulky isopropyl substituents surrounding the silicon atom effectively shield the N-Si bond from cleavage by many reagents, rendering the N-TIPS indole stable to a variety of conditions that might cleave less hindered silyl ethers or other protecting groups.[1]

-

Inertness and Electronic Effects: The TIPS group is largely electronically inert and does not significantly alter the electron density of the indole ring system. This is in contrast to electron-withdrawing groups like sulfonyls or carbamates, which can deactivate the indole ring towards certain electrophilic substitutions.

-

Facilitation of Regioselective Functionalization: The steric bulk of the TIPS group can direct metallation and subsequent electrophilic attack to specific positions of the indole nucleus, a crucial strategy for the synthesis of highly substituted indole derivatives. For instance, the lithiation of 1-(triisopropylsilyl)gramine occurs regioselectively at the C-4 position.

-

Mild and Selective Deprotection: The N-TIPS bond is readily and selectively cleaved under mild conditions using fluoride sources, most commonly tetrabutylammonium fluoride (TBAF). This orthogonality allows for the selective removal of the TIPS group in the presence of other protecting groups.

Introduction and Removal of the TIPS Protecting Group

The introduction and removal of the TIPS group on the indole nitrogen are straightforward procedures that can be accomplished in high yields.

Experimental Protocol: N-TIPS Protection of Indole

This protocol describes the synthesis of 1-(triisopropylsilyl)-1H-indole.

Procedure:

-

To a solution of indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) is added portionwise.

-

The resulting suspension is stirred at 0 °C for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Triisopropylsilyl chloride (TIPSCl, 1.2 equiv) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 1-(triisopropylsilyl)-1H-indole.

Experimental Protocol: Deprotection of N-TIPS Indole

This protocol describes the removal of the TIPS group using tetrabutylammonium fluoride (TBAF).

Procedure:

-

To a solution of the N-TIPS protected indole (1.0 equiv) in anhydrous THF is added a 1.0 M solution of TBAF in THF (1.5 equiv) at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the deprotected indole.[1]

Quantitative Data on TIPS Protection

The N-TIPS protection strategy is applicable to a wide range of substituted indoles, with yields generally being high. The following table summarizes representative yields for the N-silylation of various indole derivatives.

| Indole Derivative | Base | Silylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitroindole | NaH | TIPSCl | DMF | 0 | 0.5 | 100[1] |

Note: This table is intended to be illustrative. Specific reaction conditions and yields may vary depending on the substrate and scale of the reaction.

Application of N-TIPS Indoles in Named Syntheses

While the TIPS group is a valuable tool, its application in classic named indole syntheses like the Fischer and Larock syntheses requires careful consideration of the reaction conditions. The stability of the TIPS group under acidic or high-temperature conditions may be a limiting factor. However, its use in directed metallation and subsequent functionalization is well-documented.

Directed Lithiation and Functionalization

The steric bulk of the TIPS group plays a crucial role in directing the regioselectivity of lithiation on the indole nucleus. As mentioned earlier, the lithiation of 1-(triisopropylsilyl)gramine with t-butyllithium occurs selectively at the C-4 position. The resulting lithiated species can be trapped with various electrophiles to introduce functionality at this otherwise difficult-to-access position.

Spectroscopic Data of 1-(Triisopropylsilyl)-1H-indole

Accurate characterization of the N-TIPS protected indole is essential for monitoring reaction progress and confirming product identity.

¹H NMR (CDCl₃): The proton NMR spectrum of 1-(triisopropylsilyl)-1H-indole would be expected to show characteristic signals for the indole ring protons, shifted slightly upfield compared to unsubstituted indole, and a complex multiplet for the isopropyl protons of the TIPS group.

¹³C NMR (CDCl₃): The carbon NMR spectrum would display signals for the indole carbons and the carbons of the triisopropylsilyl group.

FTIR (neat): The infrared spectrum would be characterized by the absence of the N-H stretching vibration typically observed around 3400 cm⁻¹ for unprotected indoles. Characteristic C-H and Si-C stretching and bending vibrations would be present.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the N-TIPS protection/deprotection sequence and a general workflow for the synthesis of a 3-substituted indole using the TIPS protecting group.

Conclusion

The triisopropylsilyl protecting group offers a powerful strategy for the synthesis of complex indole-containing molecules. Its steric bulk provides exceptional stability, allowing for a wide range of chemical transformations on other parts of the molecule without affecting the indole nitrogen. Furthermore, its ability to direct regioselective functionalization and its mild, selective removal make it an invaluable tool for researchers in organic synthesis and drug development. As the demand for novel and complex indole derivatives continues to grow, the strategic application of robust protecting groups like TIPS will undoubtedly play a pivotal role in advancing the field.

References

The Silyl Shield: A Technical Guide to Modulating C3 Reactivity in Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a cornerstone of numerous pharmaceuticals and biologically active natural products, presents a fascinating tapestry of reactivity. The C3 position, in particular, is a focal point for synthetic elaboration due to its inherent nucleophilicity. Protecting the indole nitrogen with a silyl group is a common strategy to enhance solubility, facilitate purification, and direct reactivity. This in-depth technical guide explores the nuanced effects of silyl protection on the reactivity of the C3 position of the indole core, providing a comparative analysis with unprotected indoles and detailed methodologies for key transformations.

The Dual Nature of Silyl Protection: Electronic and Steric Effects

The introduction of a silyl group, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), at the N1 position of indole subtly alters the electronic and steric landscape of the molecule, thereby influencing the reactivity of the C3 position.

Electronically , silyl groups are generally considered to be weakly electron-donating through σ-donation into the aromatic system. This donation can slightly increase the electron density of the pyrrole ring, potentially enhancing the nucleophilicity of the C3 position towards electrophiles. However, this effect is often counterbalanced by the significant steric bulk of common silyl groups.

Sterically , bulky silyl groups can hinder the approach of reagents to the indole nitrogen and adjacent positions. This steric shield can prevent N-functionalization and, in some cases, influence the regioselectivity of reactions at other positions. For instance, while the C3 position remains the most electronically favored site for electrophilic attack, the steric environment created by a large N-silyl group can modulate the approach of the electrophile.

Electrophilic Substitution at C3: A Comparative Overview

Electrophilic aromatic substitution is a fundamental transformation for functionalizing the indole C3 position. The presence of an N-silyl group can influence the outcome of these reactions, although direct, side-by-side quantitative comparisons in the literature are not always extensively documented.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing acyl groups at the C3 position. While N-unprotected indoles readily undergo this reaction, the use of N-silyl protection can offer advantages in terms of reaction control and substrate scope. The greater stability of 1-(triisopropylsilyl)-3-acylindoles towards hydrolysis, for example, can simplify workup procedures and improve isolated yields.

Table 1: Comparison of C3-Acylation of Indole Derivatives

| Indole Derivative | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

| 1-H-Indole | Acetyl chloride | AlCl₃ | CS₂ | ~85 | [1] |

| 1-H-Indole | Acetic anhydride | SnCl₄ | CH₂Cl₂/Nitromethane | Good | [2] |

| 1-TIPS-Indole | (COCl)₂ then NH₃/H₂O | - | - | 75 (for 3-cyanoindole) | [3] |

Note: Direct comparative studies with identical conditions are scarce. The data presented is illustrative of typical yields reported in the literature.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides an efficient route to 3-formylindoles, which are versatile synthetic intermediates. The reaction proceeds via an electrophilic iminium ion. While the reaction is highly effective for N-H indoles, N-silylation does not appear to inhibit this transformation and can be advantageous in multifunctionalized substrates where protection is necessary.

Table 2: C3-Formylation of Indole Derivatives

| Indole Derivative | Reagent | Solvent | Yield (%) | Reference |

| 1-H-Indole | POCl₃, DMF | DMF | High | [4] |

| N-Arylacetamides | POCl₃, DMF | DMF | Good to Moderate |

Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position of indoles, leading to the formation of "gramine" analogs. These products are valuable intermediates for further functionalization. The reaction is typically performed under acidic conditions, which can be compatible with certain silyl protecting groups, although the lability of the silyl group under strongly acidic conditions should be considered.

Table 3: C3-Aminomethylation of Indole Derivatives

| Indole Derivative | Reagents | Solvent | Yield (%) | Reference |

| 1-H-Indole | Formaldehyde, Dimethylamine, Acetic Acid | Acetic Acid | High | [5] |

Note: Quantitative data for Mannich reactions on N-silyl indoles is not extensively reported in the searched literature.

Directed Metalation and Functionalization of the C3 Position

A significant advantage of N-silyl protection is the ability to direct metalation to specific positions of the indole ring. While bulky silyl groups can direct lithiation to other positions, the C3 position can be selectively functionalized through a halogen-metal exchange.

The lithiation of 3-bromo-1-(triisopropylsilyl)indole provides a stable 3-lithioindole species. This nucleophile can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the C3 position with high regioselectivity.[6] This method offers a powerful alternative to direct electrophilic substitution, particularly for the introduction of functionalities that are not accessible through traditional electrophilic aromatic substitution pathways. The use of a bulky silyl group like TIPS is crucial as it prevents the rearrangement of the 3-lithio species to the thermodynamically more stable 2-lithio isomer.[6]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of 1-H-Indole

Reaction:

Procedure:

To a stirred solution of indole (1.0 eq) in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere at 0 °C, is added aluminum chloride (1.1 eq). The mixture is stirred for 15-30 minutes, after which acetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-acetylindole.[2]

General Procedure for Vilsmeier-Haack Formylation of 1-H-Indole

Reaction:

Procedure:

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) under an inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise with stirring. The resulting mixture (the Vilsmeier reagent) is stirred at 0 °C for 30 minutes. A solution of indole in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 40-60 °C) for a period of time until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate) until the solution is alkaline. The resulting precipitate is collected by filtration, washed with water, and dried to give 3-formylindole. The product can be further purified by recrystallization or column chromatography.[4]

Preparation of this compound

Reaction:

Procedure:

To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes, and then triisopropylsilyl chloride (TIPSCl, 1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until complete consumption of the starting material is observed by TLC. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 1-(triisopropylsilyl)indole is then dissolved in a suitable solvent such as dichloromethane. To this solution at 0 °C, N-bromosuccinimide (NBS, 1.05 eq) is added portionwise. The reaction is stirred at 0 °C for a short period (e.g., 30 minutes) and then quenched with aqueous sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to give this compound, which can be purified by column chromatography.[6]

C3-Lithiation and Alkylation of 1-(Triisopropylsilyl)indole

Reaction:

References

- 1. researchgate.net [researchgate.net]

- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrophilic substitution at the indole [quimicaorganica.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Halogenated Indole Derivatives: A Comprehensive Technical Guide for Research and Drug Development

An In-depth Overview of Synthesis, Biological Activity, and Therapeutic Potential

Halogenated indole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them privileged scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of halogenated indoles, focusing on their synthesis, quantitative biological data, and mechanisms of action, with a particular emphasis on their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of new chemical entities for therapeutic intervention.

Synthesis of Halogenated Indole Derivatives

The introduction of halogen atoms onto the indole ring can be achieved through various synthetic methodologies. The choice of method often depends on the desired regioselectivity and the nature of the substituents already present on the indole scaffold.

Electrophilic Halogenation

A common method for the direct halogenation of indoles is electrophilic substitution. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are frequently employed for chlorination, bromination, and iodination, respectively. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or acetic acid. The regioselectivity of the halogenation is influenced by the electronic properties of the substituents on the indole ring.

Enzymatic Halogenation

Biocatalytic halogenation using halogenase enzymes offers an environmentally friendly and highly regioselective alternative to traditional chemical methods. Flavin-dependent halogenases (FDHs) have been shown to effectively halogenate tryptophan and other indole derivatives at specific positions. For instance, the RebH halogenase can catalyze the chlorination and bromination of the indole nucleus.

Synthesis of Specific Halogenated Indoles

6-bromo-4-iodoindole and 4-bromo-6-chloroindole have been identified as potent antimicrobial agents[1]. The synthesis of such multi-halogenated indoles often involves multi-step reaction sequences starting from appropriately substituted anilines or other precursors.

Biological Activities of Halogenated Indole Derivatives

Halogenation of the indole ring has been shown to significantly modulate the biological activity of the parent compound. The position and nature of the halogen substituent can have a profound impact on potency and selectivity.

Anticancer Activity

Halogenated indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, protein kinase inhibition, and induction of apoptosis.

Data Presentation: Anticancer Activity of Halogenated Indole Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Acrylamide | R¹ = H, R² = OMe, R³ = 3-Br | MCF-7 (Breast) | 0.46 | [2] |

| A549 (Lung) | 0.21 | [2] | ||

| HeLa (Cervical) | 0.32 | [2] | ||

| Indole-Chalcone | R = 2,4-Cl₂ | MCF-7 (Breast) | 12.2 | [2] |

| R = 4-NO₂ | MCF-7 (Breast) | 14.5 | [2] | |

| Indolyl 1,2,4-triazole | Various derivatives | CDK4 | 0.049 - 3.031 | [3] |

| Oxindole-indole conjugates | Various derivatives | CDK4 | 1.26 - 1.82 | [3] |

| N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | Compound 2a | MCF-7/Topo (Breast) | 0.10 | [4] |

| Compound 3a | MCF-7/Topo (Breast) | 0.18 | [4] | |

| Compound 2a | Huh-7 (Hepatocellular) | 0.04 | [4] | |

| Compound 3a | Huh-7 (Hepatocellular) | 0.01 | [4] | |

| Meridianins | Meridianin C | MV4-11 (Leukemia) | Not specified | [3] |

| K562 (Leukemia) | Not specified | [3] | ||

| Jurkat (Leukemia) | Not specified | [3] |

Antimicrobial Activity

Multi-halogenated indoles have emerged as promising antimicrobial agents with activity against a range of pathogens, including drug-resistant strains. They often exhibit multimodal mechanisms of action, including the inhibition of biofilm formation and the generation of reactive oxygen species (ROS).

Data Presentation: Antimicrobial Activity of Halogenated Indole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [1] |

| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [1] |

| 4,6-dibromoindole | Candida albicans | 25 | [5] |

| Various Candida species | 10-50 | [5] | |

| 5-bromo-4-chloroindole | Candida albicans | 25 | [5] |

| Various Candida species | 10-50 | [5] | |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [6] |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [6] |

| Indole-triazole derivative (3d) | Various bacteria and fungi | 3.125-50 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of halogenated indole derivatives.

Synthesis of 3-Halogenated 2-CF3-Indoles

General Procedure for N-alkylation/acylation (Conditions A):

-

To a solution of the respective indole (1.0 mmol) in DMF (1 mL) in a 4 mL vial, add NaH (1.5 mmol, 60% suspension in mineral oil) at room temperature with cooling in a water bath.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the corresponding alkylating or sulfonylating agent (e.g., MeI, BnBr, TsCl) (1.1 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture into water (15 mL).

-

Extract the product with CH₂Cl₂ (3 x 5 mL).

-

Wash the combined organic phase with water (5 mL) and dry over Na₂SO₄.

-

Evaporate the solvent in vacuo and purify the residue by column chromatography on silica gel.[7]

Kinase Inhibition Assay (ADP-Glo™)

This protocol quantifies kinase activity by measuring the amount of ADP produced.

-

Reagent Preparation:

-

Prepare 2X kinase solution in Kinase Assay Buffer.

-

Prepare 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be near the Km for the specific kinase.

-

Prepare serial dilutions of the halogenated indole derivatives in Kinase Assay Buffer with a final DMSO concentration of 1-2%.

-

-

Kinase Reaction (25 µL total volume):

-

Add 5 µL of the serially diluted indole derivative or control to the wells of a white, opaque 96-well plate.

-

Add 10 µL of the 2X kinase solution to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate at room temperature for 1 hour.[1]

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the no-inhibitor control.[1]

-

Antimicrobial Biofilm Inhibition Assay

This assay assesses the ability of compounds to inhibit biofilm formation.

-

Bacterial Culture:

-

Inoculate a single colony of the test bacterium (e.g., S. aureus) in LB broth and culture overnight.

-

Dilute the overnight culture to approximately 10⁷ CFU/mL in fresh LB broth.

-

-

Biofilm Inhibition Assay:

-

Dispense 300 µL of the diluted bacterial culture into each well of a 96-well polystyrene microplate.

-

Add the halogenated indole derivatives at final concentrations ranging from 5 to 1000 µg/mL.

-

Incubate the plates at 37°C for 24 hours without shaking.[8]

-

-

Quantification of Biofilm:

-

After incubation, discard the planktonic cells and wash the wells three times with water.

-

Stain the remaining biofilms with 0.1% crystal violet for 20 minutes.

-

Wash the wells to remove excess stain and allow to dry.

-

Solubilize the bound crystal violet with 30% acetic acid.

-

Measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the biofilm mass.

-

Signaling Pathways and Mechanisms of Action

Halogenated indole derivatives exert their biological effects by modulating various cellular signaling pathways. A prominent mechanism of action for their anticancer activity is the induction of apoptosis.

Apoptosis Induction

Many halogenated indoles trigger programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Halogenated indoles can shift the balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates.

References

- 1. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meridianins and Lignarenone B as Potential GSK3β Inhibitors and Inductors of Structural Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-Bromo-1-(triisopropylsilyl)indole for Advanced Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-(triisopropylsilyl)indole has emerged as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique combination of a sterically demanding N-silyl protecting group and a reactive C3-bromo substituent allows for highly regioselective functionalization of the indole core, a scaffold of immense biological importance. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this versatile intermediate. Detailed experimental protocols, quantitative data, and logical workflows are presented to equip researchers with the practical knowledge required to leverage this powerful synthetic tool in the development of novel therapeutics.

Introduction and Foundational Studies

The strategic functionalization of the indole nucleus is a cornerstone of synthetic efforts targeting a vast array of biologically active natural products and pharmaceutical agents. While the direct electrophilic substitution of indole typically occurs at the electron-rich C3 position, the introduction of substituents at other positions often requires more nuanced strategies. The advent of N-protection with bulky trialkylsilyl groups, such as the triisopropylsilyl (TIPS) group, marked a significant advancement in indole chemistry.

A foundational study in 1996 by Amat, Hadida, Sathyanarayana, and Bosch detailed the synthetic utility of this compound as a stable and versatile precursor to 3-lithio-1-(triisopropylsilyl)indole. This lithiated species was shown to react efficiently and regioselectively with a wide range of electrophiles, providing access to a diverse array of 3-substituted indoles in moderate to good yields. The bulky TIPS group was demonstrated to be crucial in preventing the common side reactions associated with other N-protected 3-lithioindoles, such as 3-to-2 lithium migration and ring fragmentation. This work established this compound as a key intermediate for the controlled construction of complex indole-containing molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory. The key data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 148249-36-9 |

| Molecular Formula | C₁₇H₂₆BrNSi |

| Molecular Weight | 352.39 g/mol [1] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 65 °C[1] |

| Purity | Typically ≥95% (GC)[1] |

| Storage Conditions | Store in a freezer under an inert atmosphere; sensitive to air, light, and heat[1] |

Synthesis and Experimental Protocols

The preparation of this compound is a straightforward, high-yielding, one-pot procedure from commercially available indole.

Synthesis of this compound

This protocol is adapted from the procedure described by Amat et al.

Experimental Protocol:

-

N-Silylation: To a solution of indole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting solution for 1 hour at -78 °C.

-

Add triisopropylsilyl chloride (1.1 equivalents) to the reaction mixture and allow it to warm to room temperature, stirring for an additional 4 hours.

-

C3-Bromination: Cool the reaction mixture back down to -78 °C.

-

Add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid. A reported yield for this one-pot reaction is 97%.

One-pot synthesis of this compound.

Reactivity and Synthetic Applications

The primary synthetic utility of this compound lies in its facile conversion to a stable 3-lithioindole species, which serves as a powerful nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position.

Generation and Reaction of 3-Lithio-1-(triisopropylsilyl)indole

Halogen-metal exchange of this compound with an organolithium reagent, typically tert-butyllithium, at low temperature (-78 °C) cleanly generates the corresponding 3-lithioindole. This intermediate can then be quenched with a diverse range of electrophiles.

General workflow for the functionalization of 3-Bromo-1-(TIPS)indole.

Scope of Electrophiles and Reaction Yields

The following table summarizes the yields obtained from the reaction of 3-lithio-1-(triisopropylsilyl)indole with various electrophiles, as reported by Amat et al.

| Electrophile | Product | Yield (%) |

| Methyl Iodide | 3-Methyl-1-(triisopropylsilyl)indole | 85 |

| Ethyl Iodide | 3-Ethyl-1-(triisopropylsilyl)indole | 82 |

| Prenyl Bromide | 3-Prenyl-1-(triisopropylsilyl)indole | 75 |

| Benzaldehyde | α-(1-(Triisopropylsilyl)indol-3-yl)benzyl alcohol | 78 |

| Benzoyl Chloride | (1-(Triisopropylsilyl)indol-3-yl)(phenyl)methanone | 65 |

| Methyl Benzoate | (1-(Triisopropylsilyl)indol-3-yl)(phenyl)methanone | 55 |

| N,N-Dimethylformamide (DMF) | 1-(Triisopropylsilyl)indole-3-carbaldehyde | 70 |

| Methyl Chloroformate | Methyl 1-(triisopropylsilyl)indole-3-carboxylate | 68 |

| Carbon Dioxide (CO₂) | 1-(Triisopropylsilyl)indole-3-carboxylic acid | 72 |

| Ethylene Oxide | 2-(1-(Triisopropylsilyl)indol-3-yl)ethanol | 60 |

General Experimental Protocol for Lithiation and Electrophilic Quench

-

Lithiation: Dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Add tert-butyllithium (1.1 equivalents) dropwise and stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C.

-

Stir the reaction for an appropriate amount of time (typically 1-3 hours) at -78 °C, then allow it to warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Significance in Drug Discovery and Total Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to precisely introduce substituents at the C3 position using this compound as a linchpin has proven invaluable in the synthesis of complex and biologically active molecules.

Total Synthesis of Bioactive Alkaloids

-

Grossularine-1: This marine alkaloid, isolated from the tunicate Dendrodoa grossularia, exhibits significant cytotoxic activity. The total synthesis of grossularine-1 has been accomplished, utilizing this compound to construct a key intermediate, thereby demonstrating the utility of this reagent in the synthesis of complex natural products.

-

β-Methyltryptophan: This unnatural amino acid is a valuable building block for the synthesis of modified peptides and other biologically active compounds. The synthesis of β-methyltryptophan has been reported using this compound, highlighting its application in the preparation of non-proteinogenic amino acids.

Role in Medicinal Chemistry Programs

Beyond total synthesis, this compound is a workhorse reagent in medicinal chemistry for the rapid generation of analog libraries. By employing a common lithiated intermediate and a diverse panel of electrophiles, chemists can efficiently explore the structure-activity relationships (SAR) of indole-based drug candidates. The mild and highly regioselective nature of this methodology allows for the late-stage functionalization of complex indole cores, accelerating the drug discovery process.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation, stability, and predictable reactivity make it an ideal precursor for the regioselective functionalization of the indole C3 position. The robustness of the lithiation-electrophilic quench protocol, enabled by the sterically demanding TIPS protecting group, has cemented its role as a key tool in the synthesis of complex natural products and in the rapid elaboration of indole-based scaffolds in drug discovery programs. The data and protocols presented in this guide are intended to facilitate its broader application by researchers at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to 3-Bromo-1-(triisopropylsilyl)indole: A Versatile Intermediate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-1-(triisopropylsilyl)indole, a key building block in synthetic and medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 3-position and a sterically demanding triisopropylsilyl (TIPS) protecting group on the indole nitrogen, make it an invaluable tool for the construction of complex molecular architectures. This document details its chemical properties, key synthetic applications with experimental protocols, and its role in the synthesis of biologically active molecules.

Core Compound Properties

Quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value |

| Chemical Formula | C₁₇H₂₆BrNSi |

| Molecular Weight | 352.39 g/mol |

| CAS Number | 148249-36-9 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 63-66 °C |

| Purity | Typically ≥95% (GC) |

Synthetic Applications and Experimental Protocols

The utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily centered around the C-Br bond at the indole 3-position. The TIPS group offers thermal and chemical stability while enhancing solubility in organic solvents, yet it can be readily removed under specific conditions. Below are detailed protocols for key reactions involving this versatile intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in forming new carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound and the arylboronic acid.

-

Add the palladium catalyst and the base.

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the organic solvent and deionized water.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Stille Coupling of this compound

This protocol outlines a general method for the Stille coupling of an organostannane with this compound.

Materials:

-

This compound (1.0 equiv)

-

Organostannane reagent (e.g., tributyl(aryl)stannane, 1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous and degassed solvent via syringe.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

To remove tin byproducts, wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[2]

-

Filter the mixture through a pad of Celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.[2]

Deprotection of the Triisopropylsilyl (TIPS) Group

The removal of the TIPS protecting group is a crucial step to unveil the indole N-H, which can be important for biological activity or for further synthetic transformations.

Experimental Protocol: TBAF-Mediated Deprotection of 1-(Triisopropylsilyl)indole

Materials:

-

1-(Triisopropylsilyl)-substituted indole (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the 1-(triisopropylsilyl)-substituted indole in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the TBAF solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Visualization of Key Processes

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a general experimental workflow and the catalytic cycles of the key cross-coupling reactions.

References

Potential Research Areas for 3-Bromo-1-(triisopropylsilyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-(triisopropylsilyl)indole is a versatile synthetic intermediate that holds significant promise for the development of novel therapeutic agents and functional materials. The strategic placement of a bromine atom at the C3 position of the indole scaffold, combined with the robust triisopropylsilyl (TIPS) protecting group at the N1 position, allows for a wide range of chemical modifications. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in medicinal chemistry. Detailed experimental protocols for key transformations and a discussion of relevant biological signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the indole core is a key strategy for the development of new drug candidates. This compound serves as an excellent starting material for such endeavors. The TIPS group offers several advantages, including high stability to a wide range of reaction conditions and its ability to direct lithiation to the C2 position if the C3 position is unsubstituted. The bromine atom at the C3 position is a versatile handle for a variety of chemical transformations, most notably lithiation-electrophilic quench and palladium-catalyzed cross-coupling reactions. This guide will explore these key areas of reactivity and highlight their potential for generating novel molecular entities with therapeutic potential.

Synthesis of this compound

The preparation of this compound is typically achieved in a two-step sequence starting from indole. The first step involves the protection of the indole nitrogen with a triisopropylsilyl group, followed by regioselective bromination at the C3 position.

Experimental Protocol: Synthesis of this compound

Step 1: 1-(Triisopropylsilyl)-1H-indole

To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), is slowly added a solution of n-butyllithium (1.1 eq) in hexanes. The reaction mixture is stirred at 0 °C for 30 minutes, after which triisopropylsilyl chloride (TIPSCl, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-indole.

Step 2: 3-Bromo-1-(triisopropylsilyl)-1H-indole